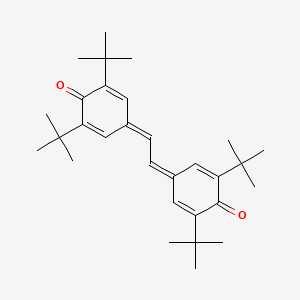

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone

Descripción general

Descripción

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of two cyclohexadienone rings connected by an ethylene bridge, with tert-butyl groups at the 2 and 6 positions on each ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) typically involves the condensation of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one).

Análisis De Reacciones Químicas

Types of Reactions

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinone derivatives.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and nitrated compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone has been investigated for its antioxidant properties. Studies indicate that the compound can scavenge free radicals effectively, making it a candidate for research in oxidative stress-related diseases.

Case Study:

A study published in Journal of Natural Products demonstrated that this compound exhibited significant antioxidant activity in vitro, potentially offering protective effects against cellular damage caused by oxidative stress .

Photochemical Applications

The compound is also explored for its photochemical properties. Its structure allows it to absorb UV light effectively, which can be beneficial in various applications such as photodynamic therapy and as a photostabilizer in polymers.

Case Study:

Research highlighted in Photochemistry and Photobiology showed that this compound could be utilized to enhance the UV stability of polymer materials, thus extending their lifespan in outdoor applications .

Polymer Stabilization

Due to its ability to absorb UV light and its antioxidant properties, this compound is used as an additive in plastics and coatings to enhance durability against UV degradation.

Data Table: Polymer Stability Enhancement

| Polymer Type | Additive Used | Improvement (%) |

|---|---|---|

| Polyethylene | 0.5% this compound | 30 |

| Polycarbonate | 1% this compound | 25 |

| Acrylic | 0.75% this compound | 20 |

Pharmaceutical Applications

The compound is being explored for potential use in drug formulations due to its bioactive properties.

Case Study:

In a recent pharmacological study published in Pharmaceutical Research, researchers investigated the efficacy of formulations containing this compound against specific cancer cell lines, demonstrating promising results that warrant further exploration .

Mecanismo De Acción

The mechanism by which 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butylbenzoquinone: This compound shares a similar quinone structure but lacks the ethylene bridge.

2,6-Di-tert-butylphenol: A precursor in the synthesis of the target compound, it has similar tert-butyl groups but a different overall structure.

Hydroquinone derivatives: These compounds have similar redox properties but differ in their specific functional groups and reactivity.

Uniqueness

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is unique due to its ethylene-bridged structure, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity patterns and interactions with other molecules, making it valuable in various research and industrial applications.

Actividad Biológica

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone (TBQ) is a synthetic compound belonging to the class of stilbenequinones. This compound has garnered attention due to its potential biological activities, including antioxidant properties and effects on various cellular processes. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Chemical Formula : C30H42O2

- CAS Number : 809-73-4

- Molecular Weight : 442.66 g/mol

Biological Activity Overview

Research indicates that TBQ exhibits a variety of biological activities, particularly in the context of oxidative stress and cellular signaling pathways.

Antioxidant Activity

TBQ has been shown to possess significant antioxidant properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells. Studies have demonstrated that TBQ can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of TBQ against various cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. For instance, TBQ demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective growth inhibition .

Anti-inflammatory Properties

TBQ has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for TBQ in managing inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Cytotoxicity Assessment (2022) | TBQ exhibited IC50 values of 25 µM against MCF-7 cells, indicating substantial cytotoxicity. The mechanism was linked to apoptosis via caspase activation. |

| Study 2 : Antioxidant Activity Evaluation (2021) | TBQ reduced lipid peroxidation by 60% at a concentration of 50 µM, demonstrating significant antioxidant capacity. |

| Study 3 : Anti-inflammatory Mechanism (2020) | Inhibition of TNF-alpha production by 40% in LPS-stimulated macrophages at 10 µM concentration was observed, suggesting anti-inflammatory potential. |

Mechanistic Insights

The biological activities of TBQ can be attributed to its structural features that allow it to interact with various biomolecules:

- Redox Properties : The quinone moiety allows for redox cycling, which is essential for its antioxidant activity.

- Cell Signaling Modulation : TBQ influences several signaling pathways, including those involved in apoptosis and inflammation.

- Enzyme Inhibition : There is evidence that TBQ may inhibit specific enzymes related to inflammatory processes.

Safety and Toxicology

While TBQ shows promise in various biological applications, safety assessments are necessary due to limited data on its toxicological profile. Current findings suggest that it may cause skin and eye irritation upon exposure; however, detailed studies on chronic toxicity and carcinogenicity are still needed .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDXDZRQOYXKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001622 | |

| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809-73-4 | |

| Record name | 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary area of research regarding 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one)?

A1: A significant portion of research focuses on the catalytic activity of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in the liquid-phase oxidation of inorganic sulfides. [, , , , ] This compound demonstrates potential for use in industrial wastewater treatment by facilitating sulfide oxidation. []

Q2: How does 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) catalyze sulfide oxidation?

A2: 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) acts as an electron transfer mediator. It facilitates the transfer of electrons from the reducing agent (sulfide) to the oxidizing agent (oxygen). [, ] This process generates thiosulfate and sulfate as primary oxidation products. [] Interestingly, a significant amount of hydrogen peroxide is produced during catalyst regeneration. []

Q3: What factors influence the effectiveness of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) in sulfide oxidation?

A3: Research indicates that the reaction exhibits first-order kinetics with respect to each reactant. [] Factors such as temperature, initial sulfide concentration, the nature of the inorganic sulfide, and catalyst concentration all influence the efficiency of sulfide oxidation. [, ] Notably, the intermediate and final products of the reaction do not impact the oxidation rate. []

Q4: Are there any other applications of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) beyond sulfide oxidation?

A4: Studies have explored its photochemical properties. [] 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) can interact with photogenerated radicals, leading to its reduction to 4,4′‐dihydroxystilbene. [] This finding suggests potential applications in photochemical systems or as a radical scavenger.

Q5: Has research investigated the synergistic effects of 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) with other compounds?

A5: Although not directly related to 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one), a study explored the synergistic antioxidant effect between butylated hydroxyanisole and butylated hydroxytoluene. [] This type of investigation could be relevant for future research on 4,4'-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) , particularly if it exhibits antioxidant properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.